molecular formula C14H20O2 B085848 2-(4-Cyclohexylphenoxy)ethanol CAS No. 1020-00-4

2-(4-Cyclohexylphenoxy)ethanol

Cat. No. B085848
CAS RN: 1020-00-4
M. Wt: 220.31 g/mol
InChI Key: CPWZXPYBVCANNT-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Cyclohexylphenylglycol (CPG) and is a white to off-white crystalline powder with a molecular weight of 236.36 g/mol.

Mechanism Of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)ethanol is not fully understood. However, studies have shown that this compound can interact with cell membranes, leading to changes in membrane fluidity and permeability. This interaction may also lead to changes in the activity of membrane-bound enzymes and receptors.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Cyclohexylphenoxy)ethanol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have a protective effect on the liver and may be useful in the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Cyclohexylphenoxy)ethanol in lab experiments is its ability to enhance the solubility of poorly soluble drugs. This makes it a useful tool in drug development research. However, one limitation of using this compound is that it may interact with cell membranes, leading to changes in membrane fluidity and permeability, which may affect the results of certain experiments.

Future Directions

There are several future directions for the research of 2-(4-Cyclohexylphenoxy)ethanol. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Cyclohexylphenoxy)ethanol may lead to the discovery of compounds with even greater potential in the field of scientific research.
In conclusion, 2-(4-Cyclohexylphenoxy)ethanol is a chemical compound with a range of potential applications in various fields of scientific research. Its ability to enhance the solubility of poorly soluble drugs and its anti-inflammatory and antioxidant properties make it a useful tool in drug development and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.

Scientific Research Applications

2-(4-Cyclohexylphenoxy)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective surfactant and emulsifier, making it useful in the formulation of cosmetic and personal care products. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility of poorly soluble drugs.

properties

CAS RN

1020-00-4

Product Name

2-(4-Cyclohexylphenoxy)ethanol

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)ethanol

InChI

InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2

InChI Key

CPWZXPYBVCANNT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCO

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCO

Other CAS RN

28761-54-8

synonyms

2-(4-Cyclohexylphenoxy)ethanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene (3.2 g) was dissolved in ethanol (100 mL). The resulting solution was added with 20% palladium hydroxide (300 mg) and then stirred in a hydrogen atmosphere at room temperature for 25 hours. The catalyst was filtered off, and washed with ethyl acetate. The filtrate was evaporated, and the residue was azeotroped with toluene (×2) to give the title compound as a colorless solid (2.34 g).
Name
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.2 g of 1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene was dissolved in 100 ml of ethanol, and 300 mg of 20% palladium hydroxide was added, and the mixture was stirred at room temperature under hydrogen atmosphere for 25 hours. The catalyst was filtered off and washed with ethyl acetate. The filtrate was evaporated, and the residue was subjected to azeotropy with toluene (×2), to give 2.34 g of the title compound as a colorless solid.
Name
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

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